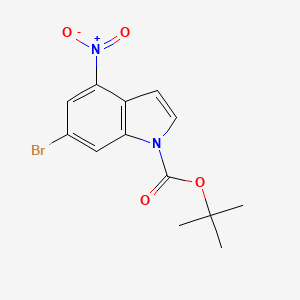

tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C13H13BrN2O4 |

|---|---|

Molecular Weight |

341.16 g/mol |

IUPAC Name |

tert-butyl 6-bromo-4-nitroindole-1-carboxylate |

InChI |

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-5-4-9-10(15)6-8(14)7-11(9)16(18)19/h4-7H,1-3H3 |

InChI Key |

GEQXRSAJFLKGAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of 1H-indole at the 6-position, followed by nitration at the 4-position. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The nitro group at the 4-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in various substituted indole derivatives.

Reduction: The major product is tert-butyl 6-bromo-4-amino-1H-indole-1-carboxylate.

Hydrolysis: The major product is 6-bromo-4-nitro-1H-indole-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that indole derivatives, including tert-butyl 6-bromo-4-nitro-1H-indole-1-carboxylate, exhibit significant anticancer properties. For instance, studies have shown that modifications to the indole structure can enhance the compound's ability to inhibit cancer cell proliferation. A specific study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, suggesting potential use as a chemotherapeutic agent .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of a series of indole derivatives including this compound. The synthesized compounds were evaluated for their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives had IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the construction of more complex molecular architectures through various reactions such as Suzuki coupling and nucleophilic substitutions. These reactions leverage the bromine and nitro groups on the indole ring to facilitate further functionalization .

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Suzuki Coupling | tert-butyl 6-bromo-4-nitro-1H-indole + aryl boronic acid | Biaryl compounds |

| Nucleophilic Substitution | tert-butyl 6-bromo-4-nitro-1H-indole + amines | Indole amine derivatives |

Materials Science

Applications in Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has shown that indole-based polymers exhibit improved electrical conductivity and thermal resistance compared to their non-indole counterparts .

Case Study: Polymer Development

A study focused on developing conductive polymers using this compound as a monomer. The resulting polymers demonstrated enhanced electrical conductivity due to the presence of the indole moiety, making them suitable for applications in organic electronics such as flexible displays and sensors .

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can enhance its binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Substituent Effects on Indole Derivatives

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity in Suzuki Coupling |

|---|---|---|---|---|

| This compound | Br (6), NO₂ (4), t-BuOCO (1) | 353.18 | 148–150 | High (Br as leaving group) |

| Methyl 5-bromo-3-nitro-1H-indole-1-carboxylate | Br (5), NO₂ (3), MeOCO (1) | 299.09 | 132–134 | Moderate (steric hindrance at 5-Br) |

| tert-Butyl 4-nitro-1H-indole-1-carboxylate | NO₂ (4), t-BuOCO (1) | 276.27 | 110–112 | Low (no halogen for coupling) |

| 6-Bromo-4-nitro-1H-indole | Br (6), NO₂ (4) | 257.03 | 198–200 | High (unprotected NH enables reactivity) |

Key Findings :

Substituent Position : The 6-bromo-4-nitro substitution pattern in the target compound optimizes reactivity for cross-coupling, as bromine at the 6-position avoids steric clashes with the tert-butyl group .

Protecting Groups : The tert-butyl carbamate enhances solubility in organic solvents (e.g., dichloromethane) compared to the unprotected indole (6-bromo-4-nitro-1H-indole), which is less soluble due to hydrogen bonding .

Electronic Effects : The nitro group at the 4-position deactivates the indole ring, reducing unwanted side reactions during functionalization. In contrast, methyl esters (e.g., methyl 5-bromo-3-nitro-1H-indole-1-carboxylate) offer less steric protection, leading to lower thermal stability .

Key Findings :

- The tert-butyl derivative’s high yield in Suzuki couplings (75–85%) outperforms methyl-protected analogs due to better leaving-group stability and reduced byproduct formation .

- Unprotected indoles (e.g., 6-bromo-4-nitro-1H-indole) are more reactive in amination reactions but require harsh conditions, limiting their use in sensitive syntheses.

Research Implications and Challenges

While this compound offers advantages in stability and reactivity, its nitro group poses challenges in reduction reactions, often requiring controlled conditions to avoid over-reduction to amines. Comparative studies highlight the need for tailored protecting-group strategies when designing indole-based drug candidates .

For further research, computational modeling (e.g., DFT studies) is recommended to predict electronic effects of alternative substituents, such as replacing bromine with iodine for enhanced coupling efficiency.

Biological Activity

tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate (CAS No. 147621-26-9) is a synthetic compound belonging to the indole family, which has garnered attention due to its potential biological activities. The presence of various functional groups, including a bromine atom and a nitro group, contributes to its unique chemical properties and possible therapeutic applications.

- Molecular Formula : C13H14BrNO2

- Molecular Weight : 296.16 g/mol

- Structural Characteristics : The compound features an indole ring with a tert-butyl ester group, which is significant for its solubility and biological interactions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis. The mechanisms of action may involve:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in various cancer cell lines.

- Induction of Apoptosis : It may activate apoptotic pathways through interactions with specific proteins involved in cell death signaling .

Antimicrobial Effects

Preliminary investigations suggest that the compound could possess antimicrobial properties, potentially effective against various bacterial strains. The nitro group is particularly noteworthy as it can enhance biological activity through redox reactions within cellular environments .

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Protein Binding : The compound may bind to proteins involved in cancer signaling pathways, thereby modulating their activity and influencing cellular responses .

- Gene Expression Modulation : It has been suggested that this compound can alter gene expression profiles, which may contribute to its anticancer effects .

Research Findings

Recent studies have focused on the synthesis and characterization of the compound, alongside its biological evaluation. Key findings include:

Case Studies

Several case studies have highlighted the potential of indole derivatives, including this compound, in therapeutic applications:

- Colon Cancer Inhibition : A study demonstrated that related indole compounds significantly inhibited the growth of colon cancer cells by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Testing : Research involving various indole derivatives showed promising results against Gram-positive bacteria, suggesting a broader spectrum of antimicrobial activity for compounds within this class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.